Tiglylcarnitine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

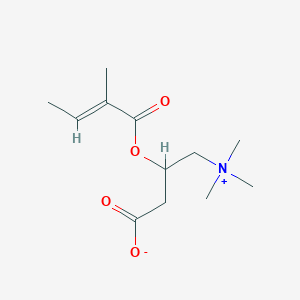

O-tiglylcarnitine is an O-acylcarnitine compound having trans-2-methyl-2-butenoyl (tiglyl) as the acyl substituent. It has a role as a human metabolite. It derives from a tiglic acid. It is a tautomer of a 2-ethylacryloylcarnitine.

Aplicaciones Científicas De Investigación

Metabolic Role

Tiglylcarnitine is primarily involved in the transport of acyl groups into mitochondria for beta-oxidation, which is crucial for energy production. It is classified among short-chain acylcarnitines and is particularly relevant in the context of fatty acid metabolism. The compound’s presence in metabolic pathways indicates its importance in energy homeostasis and metabolic regulation.

Table 1: Classification of Acylcarnitines

| Category | Description |

|---|---|

| Short-chain | Acylcarnitines with fewer than 6 carbons |

| Medium-chain | Acylcarnitines with 6 to 12 carbons |

| Long-chain | Acylcarnitines with more than 12 carbons |

| Very long-chain | Acylcarnitines with over 20 carbons |

| Hydroxy | Contains hydroxyl groups |

| Branched chain | Contains branched carbon chains |

| Unsaturated | Contains double bonds |

| Dicarboxylic | Contains two carboxylic acid groups |

| Miscellaneous | Other unique structures |

Biomarker Potential

This compound has been identified as a potential biomarker for various metabolic disorders. Elevated levels are observed in conditions such as:

- Beta-Ketothiolase Deficiency : Increased this compound levels are linked to this genetic disorder affecting fatty acid metabolism .

- Mitochondrial Acetoacetyl-CoA Thiolase Deficiency : Also associated with elevated concentrations of this compound .

- Gestational Diabetes Mellitus : Pregnant women who develop gestational diabetes show higher urinary levels of this compound compared to those with normal glucose metabolism .

Conversely, decreased levels have been associated with conditions like:

- Familial Mediterranean Fever : Lower concentrations were noted in affected individuals .

- Type 2 Diabetes Mellitus and Metabolic Syndrome : These conditions correlate with reduced levels of this compound .

Clinical Implications

The clinical relevance of this compound extends to its use as a diagnostic tool. Its measurement can aid in identifying metabolic disorders and monitoring disease progression.

Case Studies

- COVID-19 Metabolic Profiles : A study highlighted alterations in acylcarnitines, including this compound, among COVID-19 patients, suggesting a link between metabolic dysregulation and disease severity .

- Maternal Health : Research indicated that elevated levels of this compound during pregnancy could be indicative of increased cardiometabolic risk, providing insights into maternal health monitoring .

Future Research Directions

Ongoing research aims to further elucidate the roles of this compound in various health contexts. The potential for novel therapeutic applications based on its metabolic functions is an area of active investigation. As the understanding of acylcarnitines expands, it is likely that new roles for this compound will emerge.

Propiedades

Fórmula molecular |

C12H21NO4 |

|---|---|

Peso molecular |

243.3 g/mol |

Nombre IUPAC |

3-[(E)-2-methylbut-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C12H21NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h6,10H,7-8H2,1-5H3/b9-6+ |

Clave InChI |

WURBQCVBQNMUQT-RMKNXTFCSA-N |

SMILES |

CC=C(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

SMILES isomérico |

C/C=C(\C)/C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

SMILES canónico |

CC=C(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Sinónimos |

tiglylcarnitine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.